molecular formula C8H5ClO B1360139 5-Chlorobenzofuran CAS No. 23145-05-3

5-Chlorobenzofuran

Cat. No. B1360139
CAS RN: 23145-05-3
M. Wt: 152.58 g/mol
InChI Key: CPJOPFBXUHIQQL-UHFFFAOYSA-N
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Description


5-Chlorobenzofuran is a heterocyclic compound with the following characteristics:



  • It consists of a benzene ring fused with a furan ring.

  • The chlorine atom is attached to the benzene ring at position 5.

  • The molecular formula is C<sub>8</sub>H<sub>5</sub>ClO.


2.

Synthesis Analysis


The synthesis of 5-Chlorobenzofuran involves various methods, including:



  • Electrophilic aromatic substitution : Chlorination of benzofuran using chlorine gas or a chlorinating agent.

  • Catalytic methods : Palladium-catalyzed coupling reactions with chlorinated precursors.


3.

Molecular Structure Analysis


The molecular structure of 5-Chlorobenzofuran:



  • !Molecular Structure

  • The chlorine atom is directly bonded to the benzene ring, resulting in a chlorinated furan moiety.


4.

Chemical Reactions Analysis



  • Halogenation : 5-Chlorobenzofuran can undergo further halogenation reactions (e.g., bromination) at the chlorinated position.

  • Substitution reactions : Various functional groups can be introduced at the furan or benzene ring positions.

  • Ring-opening reactions : Cleavage of the furan ring can lead to diverse products.


5.

Physical And Chemical Properties Analysis



  • Melting Point : Typically in the range of 50–60°C.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

  • Stability : Stable under normal conditions.


7.

Scientific Research Applications

  • Total Synthesis of Natural Products Containing Benzofuran Rings

    • Application : Research on natural products containing benzofuran has increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .
    • Methods : The total synthesis of these natural products has attracted much attention from synthetic organic chemists. The key step in this synthesis is the installation of the benzofuran heterocycle .
    • Results : Several compounds have exhibited various biological activities, thus their total syntheses have been of great interest .
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity

    • Application : Benzofuran derivatives revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .
    • Methods : A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides. Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
    • Results : This study discusses the structure-activity relationship (SAR) of several benzofuran derivatives in order to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .
  • Pharmaceutical Applications of Benzofuran Derivatives
    • Application : Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions. Multiple physicochemical characteristics and versatile features distinguish benzofuran, and its chemical structure is composed of fused benzene and furan rings . The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
    • Methods : Medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders. Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .
    • Results : Benzofuran derivatives revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .
  • Benzofuran Derivatives as Allosteric Cannabinoid Receptor Type 1 (CB1) Modulators
    • Application : A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides .
    • Methods : Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
    • Results : This study discusses the structure-activity relationship (SAR) of several benzofuran derivatives in order to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .

Safety And Hazards



  • Toxicity : Handle with care due to potential toxicity.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


8.

Future Directions



  • Drug Development : Explore derivatives as potential drug leads.

  • Synthetic Strategies : Develop efficient synthetic routes.

  • Structure-Activity Relationships : Investigate the impact of structural modifications on biological activity.


properties

IUPAC Name

5-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJOPFBXUHIQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945819
Record name 5-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzofuran

CAS RN

23145-05-3
Record name Benzofuran, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-1-benzofuran-2-carboxylic acid (0.2 g) in 1-methyl-2-pyrrolidinone (2 ml) was added copper granules (0.2 g). The reaction mixture was heated at 250° C. for 3.5 min in a microwave. The reaction vessel was cooled to room temperature and the mixture combined with four other similar mixtures and the combined mixtures partitioned between water and diethyl ether. The organic layer was washed with water and brine, dried (over magnesium sulphate) and concentrated under reduced pressure to give the title compound (0.65 g) as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-(2,2-diethoxyethoxy)benzene (45 g, 184 mmol,) in benzene (200 mL) was added polyphosphoric acid (25 g, 221 mmol) with stirring for 2.5 h at 90° C. in an oil bath. The reaction mixture was cooled to room temperature and decanted from the polyphosphoric acid. The solvent was removed under vacuum. The residue was applied onto a silica gel column with 1% ethyl acetate in petroleum ether to afford 5-chlorobenzofuran as colorless oil (14.0 g, crude).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chlorobenzofuran
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5-Chlorobenzofuran
Reactant of Route 5
5-Chlorobenzofuran
Reactant of Route 6
5-Chlorobenzofuran

Citations

For This Compound
219
Citations
BGM Youssif, AM Mohamed, EEA Osman… - European Journal of …, 2019 - Elsevier
… In this work, the antiproliferative effect of 5-chlorobenzofuran-2-carboxamide CB1 allosteric modulators was reported for the first time. Based on this, a novel series of derivatives was …
Number of citations: 42 www.sciencedirect.com
Y Boukharsa, L El Ammari, J Taoufik… - Acta Crystallographica …, 2015 - scripts.iucr.org
… The molecule of the title compound is build up from 5-chlorobenzofuran-2-yl linked, via –CH 2 – group, to six-membered heterocyclic ring which is related to acetate group as shown in …
Number of citations: 4 scripts.iucr.org
AN Grinev, SA Zotova, IN Mikhailova… - Pharmaceutical …, 1979 - Springer
… We attempted to acylate 2-hydroxy-3-phenyl-5-chlorobenzofuran (XV) at the hydroxyl group with … -5-chlorobenzofuran (XXII), ie, substitution of the hydroxyl group by chlorine occurred. …
Number of citations: 7 link.springer.com
DT Witiak, HAI Newman, GK Poochikian… - Journal of Medicinal …, 1978 - ACS Publications
… was true for the unsaturated 5-chlorobenzofuran analogue 4.4 … Monomer ethyl 5-chlorobenzofuran-2carboxylate (4) was synthesized by a modification of the procedure of Tanaka.12 …
Number of citations: 11 pubs.acs.org
N Ahubelem, K Shah, B Moghtaderi… - International Journal of …, 2015 - Wiley Online Library
… or counter-clockwise directions yield 6-chlorobenzofuran; 2-(3-chlorophenyl) ethenyl oxidanyl radical (2c) in clockwise and counter-clockwise directions yield 5-chlorobenzofuran and 7-…
Number of citations: 3 onlinelibrary.wiley.com
DT Witiak, RC Cavestri, HAI Newman… - Journal of Medicinal …, 1978 - ACS Publications
… reported that administration of clofibrate and the cis.syn photodimer of antilipidemic ethyl 5-chlorobenzofuran-2-carboxylate to sucrose-fed rats did not exhibit a correlation between …
Number of citations: 15 pubs.acs.org
AO Abdelhamid, AH El‐Ghandour… - Journal of the …, 2008 - Wiley Online Library
… Thus, 5 reacted with hydrazine hydrate in boiling ethanol to afford 7-(5-chlorobenzofuran-2-yl)-3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazine (9). Thus, IR spectrum of 9 revealed …
Number of citations: 20 onlinelibrary.wiley.com
DT Witiak, HAI Newman, GK Poochikian, W Loh… - Lipids, 1976 - Wiley Online Library
… ; II = ethyl benzofuran-2carboxylate; III= ethyl 5-chlorobenzofuran-2-carboxylate; IV = ethyl 5-… Ethyl 5-chlorobenzofuran-2-carboxylate (III) exhibited mp 64.5-65.5 C; lit (6) mp 65 C; yield …
Number of citations: 12 aocs.onlinelibrary.wiley.com
LH Al-Wahaibi, YA Mostafa, MH Abdelrahman… - Pharmaceuticals, 2022 - mdpi.com
… The apoptotic antiproliferative actions of our previously reported CB1 allosteric modulators 5-chlorobenzofuran-2-carboxamide derivatives VIIa–j prompted us to develop and synthesise …
Number of citations: 11 www.mdpi.com
AC Karaburun - Letters in Drug Design & Discovery, 2019 - ingentaconnect.com
Background: In this study, some aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers were synthesised to evaluate their antifungal activity against C. albicans, C. glabrata, C. krusei…
Number of citations: 4 www.ingentaconnect.com

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